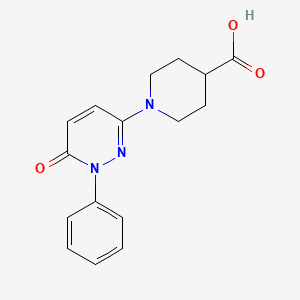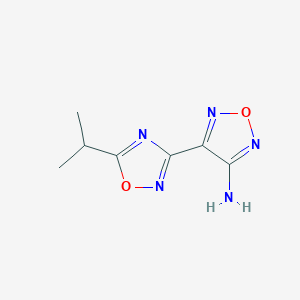
1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンは、ピロール環と長いポリエーテル鎖を含む独自の構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、制御された条件下でのピロール誘導体とポリエーテル鎖前駆体の反応を含みます。この反応には、通常、目的の生成物を高収率で高純度で得るために、触媒や特定の溶媒の使用が必要です。
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件を最適化し、廃棄物を最小限に抑え、製品品質の一貫性を確保するために設計されています。クロマトグラフィーなどの高度な精製技術の使用も、工業環境で要求される純度レベルを達成するために一般的です。
化学反応の分析
反応の種類
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤と条件に応じて、さまざまな生成物を形成するために酸化することができます。
還元: 還元反応は、化合物内の官能基を変更し、新しい誘導体の形成につながる可能性があります。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。反応は、通常、酸性または塩基性条件下で行われます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。これらの反応は、通常、無水溶媒中で行われます。
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が含まれる場合があり、多くの場合、触媒の存在下で行われます。
形成された主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性がありますが、還元はアルコールまたはアミンを生じることがあります。置換反応は、異なる官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究アプリケーション
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンには、いくつかの科学研究アプリケーションがあります。
化学: これは、より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の独自の構造により、タンパク質や核酸などの生体分子との相互作用を研究するための候補となります。
医学: さまざまな薬物と安定な複合体を形成する能力のために、特に薬物送達システムにおける治療薬としての可能性を探る研究が進行中です。
産業: この化合物は、独自の化学特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。ポリエーテル鎖により、標的分子との水素結合やその他の非共有結合相互作用の形成が可能になります。これらの相互作用は、化合物の生物学的活性とそのさまざまな生化学経路を調節する能力に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシルラウレート
- 17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデカン-1-酸
- 17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシルアクリレート
独自性
1-(17-ヒドロキシ-3,6,9,12,15-ペンタオキサヘプタデシル)-1H-ピロール-2,5-ジオンは、ピロール環と長いポリエーテル鎖の組み合わせにより独自です。この構造は、類似の化合物が達成できない可能性のある幅広い用途に適した独特の化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-oic acid
- 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
Uniqueness
1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a long polyether chain. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO8/c18-4-6-22-8-10-24-12-14-25-13-11-23-9-7-21-5-3-17-15(19)1-2-16(17)20/h1-2,18H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYEJPQJRWLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)





![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile](/img/structure/B11785868.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)

